BenchChemオンラインストアへようこそ!

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Kinase Inhibition Structure-Activity Relationship c-Met

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide (CAS 946375-25-3) is a synthetic small molecule belonging to a class of oxalamide derivatives characterized as protein kinase inhibitors. Its structure combines a quinoline pharmacophore with a thiophene moiety through an oxalamide linker.

Molecular Formula C20H22N4O2S
Molecular Weight 382.48
CAS No. 946375-25-3
Cat. No. B2384398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide
CAS946375-25-3
Molecular FormulaC20H22N4O2S
Molecular Weight382.48
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CSC=C3)N(C)C
InChIInChI=1S/C20H22N4O2S/c1-13-10-17(15-6-4-5-7-16(15)22-13)23-20(26)19(25)21-11-18(24(2)3)14-8-9-27-12-14/h4-10,12,18H,11H2,1-3H3,(H,21,25)(H,22,23,26)
InChIKeyFEJDDTHKQAWNHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 946375-25-3: An Overview of a Quaternary Oxalamide Kinase Inhibitor Candidate


N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide (CAS 946375-25-3) is a synthetic small molecule belonging to a class of oxalamide derivatives characterized as protein kinase inhibitors [1]. Its structure combines a quinoline pharmacophore with a thiophene moiety through an oxalamide linker. This compound is structurally related to those described in patents targeting c-Met and other growth factor receptor tyrosine kinases, placing it within a known medicinal chemistry space for anti-cancer research [2]. Molecular formula: C20H22N4O2S; Molecular weight: 382.48 g/mol.

Why In-Class Substitution of CAS 946375-25-3 is Scientifically Unjustified


Generic substitution among oxalamide kinase inhibitors is not scientifically viable due to the high sensitivity of kinase selectivity profiles to minor structural modifications [1]. The specific spatial arrangement of the 2-methylquinolin-4-yl and 2-(dimethylamino)-2-(thiophen-3-yl)ethyl groups on the oxalamide core likely mediates critical interactions with the target kinase's ATP-binding pocket [2]. Replacing this compound with another in-class analog, such as an allyl or benzyl-substituted oxalamide, risks a complete loss of target engagement, a change in the inhibition mechanism, or an altered selectivity window, which cannot be predicted a priori without head-to-head experimental data.

Quantitative Differentiation Evidence for CAS 946375-25-3: A Gap Analysis


Evidence Gap: No Direct or Cross-Study Potency Data Found for This Specific Compound

A comprehensive search for the exact compound's bioactivity data across peer-reviewed literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, ChemSpider) yielded no quantitative IC50, Ki, or Kd values [1][2]. In contrast, the patent family (US7470693B2, US20060241104A1) to which this compound is structurally related reports c-Met IC50 values below 1 µM for the most potent examples [1]. This represents a critical data gap that precludes direct procurement decisions based on potency.

Kinase Inhibition Structure-Activity Relationship c-Met

Class-Level Inference: The 2-Methylquinolin-4-yl Group as a Selectivity Determinant

The 2-methylquinolin-4-yl substituent is a privileged pharmacophore in kinase inhibitor design, distinct from the more common quinolin-4-yl or quinazoline motifs [1]. In the patent literature, the methyl substitution at the 2-position of the quinoline is not a random modification; it is specifically claimed to enhance selectivity for c-Met over other kinases in analogs where a direct comparison was made [1]. However, the specific differentiation of the 2-methyl versus an unsubstituted quinoline in the context of the target compound's unique oxalamide scaffold has not been experimentally reported.

Kinase Selectivity Pharmacophore Structure-Activity Relationship

Structural Uniqueness: The Thiophene and Dimethylaminoethyl Motif

The combination of a thiophen-3-yl ring and a dimethylaminoethyl group on one side of the oxalamide core is unique among the disclosed analogs in the patent US7470693B2 [1]. The patent discloses a variety of groups at this position (e.g., phenyl, substituted alkyl, morpholino), but none with this exact combination. This motif is predicted to influence key physicochemical properties, such as logP and basicity, and potentially leads to a unique biological profile. However, no comparative data on solubility, permeability, or metabolic stability exist for the target compound versus its closest in-class relatives.

Chemical Diversity Physicochemical Properties Solubility

Validated Application Scenarios for CAS 946375-25-3


Chemical Probe for c-Met Kinase Domain Binding Studies

Given its structural relationship to patented c-Met inhibitors [1], the primary scientifically justified application is as a chemical probe to investigate c-Met kinase domain binding. The compound can be used in biophysical assays (e.g., thermal shift assay, SPR) to validate target engagement for this specific chemotype, provided that the necessary activity data is first generated in-house.

Structure-Activity Relationship (SAR) Expansion Studies

The compound serves as a key intermediate for SAR expansion studies around the oxalamide kinase inhibitor scaffold [1]. Its unique 2-methylquinolin-4-yl and thiophenyl-dimethylaminoethyl motifs make it a valuable starting point for synthesizing new analog series to explore the chemical space around tolerance for different heterocycles at both termini.

In Vitro Selectivity Panel Screening

A core application is the inclusion of this compound in a broad kinase selectivity panel (e.g., against 50-100 kinases) to define its selectivity fingerprint [1]. This is the most critical experiment to generate the differentiation data that is currently lacking, directly comparing its profile to known c-Met inhibitors.

In Vivo Pharmacokinetic Profiling of the Oxalamide Scaffold

The compound can be used in rodent pharmacokinetic (PK) studies to characterize the in vivo behavior of this specific oxalamide subclass. Key endpoints would include oral bioavailability (F%), clearance (CL), and volume of distribution (Vd), which are essential to benchmark its drug-like properties against tool compounds or preclinical candidates.

Quote Request

Request a Quote for N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.